molecular formula C10H4F2 B588642 1,4-Diethynyl-2,5-difluorobenzene CAS No. 156016-23-8

1,4-Diethynyl-2,5-difluorobenzene

Cat. No.: B588642
CAS No.: 156016-23-8
M. Wt: 162.139
InChI Key: JPDABRNWPOHMRM-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,5-difluorobenzene is an organic compound with the molecular formula C10H4F2 It is characterized by the presence of two ethynyl groups and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,5-difluorobenzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 1,4-dibromo-2,5-difluorobenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethynyl-2,5-difluorobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,4-Diethynyl-2,5-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in bioorthogonal chemistry and as a probe for studying biological processes.

    Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-diethynyl-2,5-difluorobenzene depends on the specific application and reaction it is involved in. In general, the compound’s reactivity is influenced by the presence of the ethynyl and fluorine groups, which can participate in various chemical transformations. The ethynyl groups can undergo cycloaddition reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

    1,4-Diethynylbenzene: Lacks the fluorine atoms, resulting in different reactivity and properties.

    1,4-Difluorobenzene: Lacks the ethynyl groups, leading to different applications and chemical behavior.

    1,4-Diethynyl-2,3-difluorobenzene: Similar structure but with fluorine atoms in different positions, affecting its reactivity and applications.

Uniqueness: 1,4-Diethynyl-2,5-difluorobenzene is unique due to the combination of ethynyl and fluorine groups on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science, organic synthesis, and medicinal chemistry.

Properties

IUPAC Name

1,4-diethynyl-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDABRNWPOHMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1F)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666704
Record name 1,4-Diethynyl-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156016-23-8
Record name 1,4-Diethynyl-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is known about the crystal structure of 1,4-Diethynyl-2,5-difluorobenzene and how does it relate to its potential applications?

A1: this compound's crystal structure has been successfully determined using X-ray diffraction. [] The analysis reveals the presence of C=C-H···F and C=C-H···π(C=C) interactions within the crystal lattice. These specific interactions are crucial for controlling molecular arrangement in the solid state, a key factor influencing the performance of organic materials. For instance, they can influence charge transport properties, making this compound potentially useful in developing organic semiconductors or optoelectronic devices.

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